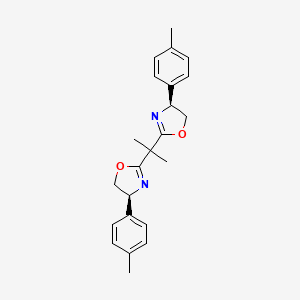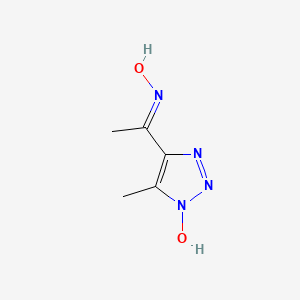
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their versatile chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks . One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The subsequent introduction of the oxime group can be achieved through the reaction of the triazole intermediate with hydroxylamine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can also interact with various receptors and proteins, modulating their function and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the oxime group.
1-(1H-1,2,3-Triazol-4-yl)ethanone: Similar structure but without the hydroxy and oxime groups.
1-(1-Hydroxy-1H-1,2,3-triazol-4-yl)ethanone: Lacks the methyl group present in 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime.
Uniqueness
This compound is unique due to the presence of both the hydroxy and oxime groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C5H8N4O2 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(NE)-N-[1-(1-hydroxy-5-methyltriazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N4O2/c1-3(7-10)5-4(2)9(11)8-6-5/h10-11H,1-2H3/b7-3+ |
InChI-Schlüssel |
MPLJJBBVGJQEKX-XVNBXDOJSA-N |
Isomerische SMILES |
CC1=C(N=NN1O)/C(=N/O)/C |
Kanonische SMILES |
CC1=C(N=NN1O)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




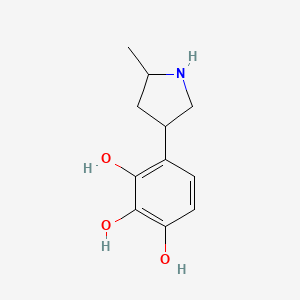




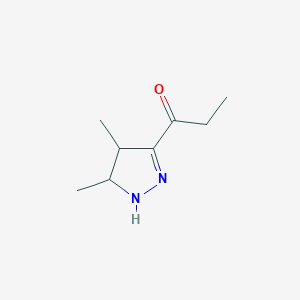
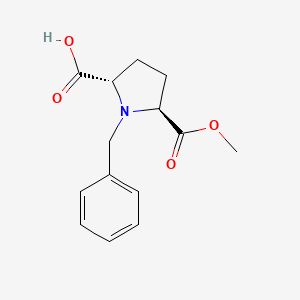
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)

![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
